2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Lipophilicity Permeability Drug Design

2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a trisubstituted imidazole derivative belonging to the broader class of pyridinyl-imidazole scaffolds, which are widely employed as kinase inhibitor building blocks and antiplatelet agent intermediates. This compound features a distinctive combination of a 2-phenyl, 1-(pyridin-4-yl), and 4-carboxylic acid substitution pattern that places it at the intersection of multiple patent-covered therapeutic programs, including ALK5/ALK4 inhibitors, p38 MAP kinase inhibitors, and RORγt modulators.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
CAS No. 787563-21-7
Cat. No. B3284547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid
CAS787563-21-7
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CN2C3=CC=NC=C3)C(=O)O
InChIInChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-6-8-16-9-7-12)14(17-13)11-4-2-1-3-5-11/h1-10H,(H,19,20)
InChIKeyUADXABFQSPUIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 787563-21-7): Structural Overview and Procurement Relevance


2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid is a trisubstituted imidazole derivative belonging to the broader class of pyridinyl-imidazole scaffolds, which are widely employed as kinase inhibitor building blocks and antiplatelet agent intermediates. This compound features a distinctive combination of a 2-phenyl, 1-(pyridin-4-yl), and 4-carboxylic acid substitution pattern that places it at the intersection of multiple patent-covered therapeutic programs, including ALK5/ALK4 inhibitors, p38 MAP kinase inhibitors, and RORγt modulators [1]. Its computed LogP of 2.63 and polar surface area of 68.0 Ų distinguish it from simpler or regioisomeric analogs . For procurement, it is available from multiple vendors at ≥98% purity, stored sealed at 2–8 °C, and shipped at ambient temperature .

Why 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid Cannot Be Casually Substituted by In-Class Analogs


Within the pyridinyl-imidazole-4-carboxylic acid family, even minor structural perturbations produce large shifts in target engagement, regiochemical identity, and physicochemical properties. Regioisomers such as 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 34626-06-7) swap the pyridine and phenyl attachment points, yielding a different hydrogen-bonding topology that can ablate kinase hinge-region binding documented for the 1-(pyridin-4-yl) series [1]. The des-phenyl analog 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5) lacks the hydrophobic 2-phenyl group, resulting in a lower computed LogP (~1.3) and reduced passive membrane permeability, which can alter cellular activity in intact-cell assays . The p-tolyl analog (CAS 787563-31-9) introduces a methyl substituent that subtly modifies steric bulk and metabolic lability at the CYP-sensitive para position. Furthermore, the ethyl ester analog (CAS 787563-23-9) requires an additional hydrolysis step to unmask the free carboxylic acid used in amide coupling reactions, adding synthetic complexity and yield loss when the acid is the desired coupling partner . These structural differences mean that direct one-for-one substitution without re-optimization of downstream chemistry or biological readouts carries material risk.

Quantitative Differential Evidence: 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid Versus Closest Analogs


Lipophilicity Differentiation: LogP of 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid vs. Des-Phenyl Analog

The computed LogP of 2-phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid is 2.63, reflecting the contribution of the lipophilic 2-phenyl substituent . In contrast, the des-phenyl analog 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5) has a substantially lower computed LogP of approximately 0.9–1.3, consistent with the removal of a six-carbon aromatic ring from the scaffold . This ~1.3 log-unit difference corresponds to a roughly 20-fold difference in octanol–water partition coefficient, which can translate into meaningful differences in passive membrane permeability and intracellular exposure in whole-cell assays.

Lipophilicity Permeability Drug Design Physicochemical

Regioisomeric Identity: 1-(Pyridin-4-yl) vs. 2-(Pyridin-4-yl) Substitution in Imidazole Carboxylic Acids

The target compound bears the pyridin-4-yl group at the N1 position of the imidazole ring. The regioisomer 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 34626-06-7) has the pyridine at the C2 position instead. In the pyridinyl-imidazole p38 MAP kinase inhibitor series, N1-pyridin-4-yl substitution has been demonstrated by X-ray crystallography to position the pyridine nitrogen for a critical hydrogen bond with the Met109 backbone amide in the kinase hinge region [1]. The C2-pyridinyl regioisomer cannot make this same interaction without a different binding pose. Published SAR in the p38 series shows that switching the pyridine from N1 to C2 can reduce p38α inhibitory potency by >100-fold [2]. Although the target compound itself lacks published p38 IC50 data, its N1-pyridin-4-yl regiochemistry matches the active configuration of potent p38 inhibitors such as SB203580 and PD169316, whereas the C2-pyridinyl regioisomer matches an inactive or weakly active configuration.

Regiochemistry Kinase Hinge-Binding Structural Isomerism p38 MAPK

Free Carboxylic Acid vs. Ethyl Ester: Synthetic Step-Count and Yield Implications for Amide Coupling Reactions

The target compound bears a free carboxylic acid at the imidazole 4-position, directly enabling amide coupling without a prior hydrolysis step. The closely related ethyl ester analog, 2-phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid ethyl ester (CAS 787563-23-9), has been used as an intermediate in neurotensin-1 receptor agonist programs [1] and in platelet coagulation inhibitor patents that explicitly claim the free carboxylic acid as the active pharmacophore or essential coupling handle . When the desired final transformation is amide bond formation, using the ester requires a saponification step (e.g., LiOH, THF/H₂O, 0 °C to rt) that typically proceeds in 85–92% yield, followed by acidification and extraction, adding one synthetic step, 1–2 days of reaction time, and 8–15% yield loss relative to using the pre-formed acid directly.

Synthetic Efficiency Amide Coupling Building Block Step Economy

2-Phenyl vs. 2-(p-Tolyl) Substitution: Steric and Metabolic Differentiation in ALK5/ALK4 Inhibitor Scaffolds

The target compound contains an unsubstituted 2-phenyl group on the imidazole. The p-tolyl analog, 1-(pyridin-4-yl)-2-(p-tolyl)-1H-imidazole-4-carboxylic acid (CAS 787563-31-9), introduces a para-methyl substituent . In the ALK5/ALK4 inhibitor patent family (US10155763B2), the 2-aryl substituent occupies a hydrophobic pocket in the ALK5 active site, and para-substituents modulate both potency and CYP-mediated metabolism [1]. While direct head-to-head IC50 data for these two specific carboxylic acid intermediates are not publicly available, the p-tolyl group introduces a site for benzylic oxidation by CYP450 enzymes, which can lead to faster metabolic clearance of derived drug candidates. The unsubstituted phenyl group avoids this liability, offering a cleaner metabolic profile for lead optimization.

ALK5 Inhibitor SAR Para-Substitution Metabolic Stability

Polypharmacology Potential: Structural Privilege Across Multiple Kinase and Non-Kinase Target Classes

The 1-(pyridin-4-yl)-2-phenyl-imidazole scaffold appears as a core substructure across multiple patent families spanning distinct target classes: ALK5/ALK4 kinases (TGF-β pathway), p38α MAP kinase (inflammatory cytokine pathway), RORγt (nuclear receptor for Th17-driven autoimmune disease), and platelet coagulation targets [1][2]. This is in contrast to the isomeric 2-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid scaffold, which is predominantly represented only in p38 inhibitor literature and has narrower documented polypharmacology. The target compound's carboxylic acid handle at the 4-position allows it to serve as a common late-stage intermediate for diverse amide-based libraries that can be screened across multiple target classes without scaffold redesign.

Polypharmacology Kinase Selectivity Multi-Target Scaffold Privilege

Vendor Availability and Purity Benchmarking: ≥98% Purity with Ambient Shipping vs. Competitor Compounds

The target compound 2-phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid is stocked by multiple vendors at ≥98% purity (HPLC), with storage at 2–8 °C sealed under dry conditions and room-temperature shipping within the continental US . In comparison, the des-phenyl analog 1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid (CAS 1339544-04-5) is typically offered at 95% purity by default, and the p-tolyl analog (CAS 787563-31-9) is less widely stocked, often requiring custom synthesis with lead times of 4–8 weeks. The ethyl ester analog (CAS 787563-23-9) has zero suppliers listed on major aggregation platforms (as of 2026), making it effectively unavailable for routine procurement .

Procurement Purity Supply Chain Vendor Comparison

Optimal Research and Industrial Application Scenarios for 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid


ALK5/ALK4 Kinase Inhibitor Lead Optimization via Amide Library Synthesis

In TGF-β pathway drug discovery, the ALK5/ALK4 inhibitor patent family (US10155763B2) defines 2-pyridyl-substituted imidazoles as the core pharmacophore [1]. The target compound's free 4-carboxylic acid enables direct, one-step amide coupling with diverse amine fragments to generate focused libraries for ALK5/ALK4 SAR exploration. The 2-phenyl substituent occupies the hydrophobic pocket adjacent to the kinase hinge, and the 1-(pyridin-4-yl) group provides the hinge-binding hydrogen bond acceptor. Using the pre-formed acid rather than the ethyl ester saves one synthetic step and improves cumulative yield by 8–20%, a meaningful advantage when synthesizing 50–200 compound libraries [2].

p38α MAP Kinase Inhibitor Development with Selectivity Over CYP450 Isoforms

The pyridinyl-imidazole class is the prototypical p38α MAP kinase inhibitor scaffold, with compounds such as SB203580 and PD169316 demonstrating potent cytokine suppression [3]. The target compound's N1-pyridin-4-yl regiochemistry matches the active configuration required for Met109 hinge binding. Its unsubstituted 2-phenyl group avoids the CYP3A4 induction/liability associated with para-substituted analogs, making it an attractive starting point for programs that require balanced potency and metabolic stability [4]. The 4-carboxylic acid handle allows conjugation to solubility-enhancing or pharmacokinetic-modulating groups.

RORγt Modulator Synthesis for Autoimmune Disease Programs

Janssen's phenyl and pyridinyl substituted imidazole patent (US11345666B2) describes modulators of the nuclear receptor RORγt for treatment of psoriasis, rheumatoid arthritis, and psoriatic arthritis [5]. The target compound's scaffold matches the core substructure of Formula I in this patent family. The free carboxylic acid at the 4-position provides a versatile attachment point for the diverse amide, ester, and heterocyclic substituents explored in the RORγt modulator SAR. Its balanced LogP of 2.63 places derived analogs within the favorable physicochemical space for oral administration.

Platelet Coagulation Inhibitor Intermediate Without COX Liability

The 'Five-Membered Heterocyclic Derivative' patent family describes imidazole-4-carboxylic acid derivatives as strong platelet coagulation inhibitors that do not inhibit COX-1 or COX-2 . This is a critical differentiation from aspirin-like antiplatelet agents, which carry gastrointestinal bleeding risk due to COX-1 inhibition. The target compound serves as the key carboxylic acid intermediate for this class; its ethyl ester analog (CAS 787563-23-9) is the corresponding prodrug or late-stage intermediate. Direct use of the free acid in amide coupling avoids the ester hydrolysis step required when starting from the ethyl ester.

Quote Request

Request a Quote for 2-Phenyl-1-(pyridin-4-yl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.